3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
The compound is a pyrrolopyrimidinedione derivative, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group could potentially enhance its lipophilicity, improving its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolopyrimidinedione core, with a fluorophenyl group and a methylpiperidine carbonyl group attached. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could enhance its lipophilicity, while the carbonyl group could form hydrogen bonds, influencing its solubility .Scientific Research Applications
- Vibrational Circular Dichroism (VCD) : Study its VCD spectra to understand its absolute configuration and conformational preferences . Computational methods can complement experimental data.
Computational Chemistry and Spectroscopy
Hanicka, M., & Bour, P. (1997). Vibrational circular dichroism and computational chemistry: (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine as a case study. Chirality, 9(8), 691–700. DOI: 10.1002/(SICI)1520-636X(1997)9:8<691::AID-CHIR6>3.0.CO;2-2
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-4-3-9-24(10-12)18(26)15-11-23(2)17-16(15)22-20(28)25(19(17)27)14-7-5-13(21)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFKPUSVBZMTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione |
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